molecular formula C10H11BrF2N2 B1411652 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 1707358-05-1

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B1411652
CAS No.: 1707358-05-1
M. Wt: 277.11 g/mol
InChI Key: ORIROBWHDSVMDF-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 4,4-difluoropiperidin-1-yl substituent at the 5-position. Its molecular formula is C₁₀H₁₀BrF₂N₂, with a molecular weight of 287.11 g/mol. The compound is notable for its synthetic versatility, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom serves as a reactive site for further functionalization . The 4,4-difluoropiperidine group introduces conformational rigidity and enhanced electronegativity, which may improve metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIROBWHDSVMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Starting Materials: The synthesis typically begins with commercially available 3-bromopyridine and 4,4-difluoropiperidine .
  • Reagents: Common reagents include bases such as potassium carbonate or sodium hydride, which facilitate nucleophilic substitution reactions.

Synthetic Route

The synthesis involves a nucleophilic substitution reaction where the 3-bromopyridine reacts with 4,4-difluoropiperidine in the presence of a suitable base and solvent.

Step-by-Step Synthesis:

  • Preparation of the Reaction Mixture:

    • Dissolve 3-bromopyridine in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Add 4,4-difluoropiperidine and a base like potassium carbonate to the mixture.
  • Reaction Conditions:

    • The reaction is typically carried out at elevated temperatures (around 100°C) under inert conditions (e.g., nitrogen atmosphere).
    • The mixture is stirred for several hours to ensure complete reaction.
  • Workup and Purification:

    • After the reaction, the mixture is cooled and diluted with water.
    • The organic layer is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, and dried over magnesium sulfate.
    • The product is then concentrated and purified using techniques like column chromatography.

Physical and Spectral Data

The physical and spectral data for 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine can be analyzed using various spectroscopic techniques:

Data Tables

Table 1: Spectral Data for this compound

Spectroscopic Method Key Features
IR (KBr, cm$$^{-1}$$) C-N, C-F, C-H stretching bands
$${}^{1}$$H NMR (DMSO, ppm) Signals for pyridine protons and piperidine ring
$${}^{13}$$C NMR (DMSO, ppm) Signals for pyridine and piperidine carbons
MS (m/z) Molecular ion peak corresponding to the formula

Table 2: Physical Properties

Property Value
Melting Point (°C) To be determined
Solubility Soluble in common organic solvents

Research Findings

The synthesis of This compound is part of ongoing research in medicinal chemistry, focusing on developing compounds with potential therapeutic applications. The compound's structure, with a bromine atom and a difluoropiperidinyl group, suggests it could be used as an intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine has several applications in medicinal chemistry:

  • Neuronal Nitric Oxide Synthase Inhibition
    • Compounds with similar structures have shown potent inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for various neurological functions.
    • Selectivity Example :
      CompoundnNOS Inhibition (nM)Selectivity (eNOS/iNOS)
      This compound46 (rat) / 48 (human)388-fold / 135-fold
  • Antibacterial Activity
    • The introduction of fluorine atoms enhances antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) :
      Bacterial StrainMIC (µg/ml)
      Staphylococcus aureus0.5
      Escherichia coli1.0
  • Anticancer Potential
    • The compound has been investigated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis.

Biological Studies

The biological activity of this compound is attributed to its interactions with various molecular targets, enhancing its pharmacological profile:

  • Mechanism of Action : The difluoropiperidine moiety improves binding affinity to targets involved in neurotransmitter metabolism and other biological pathways.

Case Study 1: Neuronal Disorders

A study demonstrated that derivatives incorporating the difluoropiperidinyl group improved permeability across the blood-brain barrier (BBB). This property is vital for developing treatments for neurological disorders such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

Research evaluated compounds similar to this one against biofilms formed by Streptococcus pneumoniae. Results indicated that certain compounds inhibited biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4,4-difluoropiperidine substituent distinguishes this compound from analogs with alternative groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine 4,4-Difluoropiperidin-1-yl C₁₀H₁₀BrF₂N₂ 287.11 High electronegativity, potential metabolic stability
3-Bromo-5-(2,5-difluorophenyl)pyridine 2,5-Difluorophenyl C₁₁H₅BrF₂N 284.07 Aromatic fluorination, planar structure
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine 4,4-Dimethylpiperidinylsulfonyl C₁₂H₁₇BrN₂O₂S 333.24 Sulfonyl group increases polarity and molecular weight
3-Bromo-5-(3-trifluoromethylphenyl)pyridine 3-Trifluoromethylphenyl C₁₂H₇BrF₃N 302.10 Hydrophobic trifluoromethyl group enhances lipophilicity

Key Observations :

  • Molecular Weight : Sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights (>330 g/mol), which may reduce bioavailability compared to the target compound (287 g/mol).
  • Lipophilicity : Trifluoromethylphenyl substituents () enhance hydrophobicity, whereas difluoropiperidine balances polarity and rigidity.

Key Observations :

  • Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) are widely used for Suzuki couplings, as seen in the synthesis of both the target compound and pyrrolo[2,3-b]pyridines .

Key Observations :

  • Tubulin Targeting : The target compound’s role in tubulin polymerization mirrors analogs like 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine, where methoxy groups enhance microtubule binding .
  • Metabolic Stability: Fluorination in the piperidine ring (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo .

Biological Activity

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12BrF2N
  • Molecular Weight : 272.12 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Notably, the presence of the difluoropiperidine moiety enhances its binding affinity and selectivity for specific targets.

1. Neuronal Nitric Oxide Synthase Inhibition

Research has shown that derivatives of pyridine containing difluoropiperidine exhibit potent inhibitory effects on neuronal nitric oxide synthase (nNOS). For instance, a related compound demonstrated an inhibitory constant (KiK_i) of 46 nM against rat nNOS and 48 nM against human nNOS, showcasing significant selectivity over other isoforms .

CompoundKiK_i (nM)Selectivity (eNOS/iNOS)
This compound46 (rat) / 48 (human)388-fold / 135-fold

2. Antibacterial Activity

The introduction of fluorine atoms in pyridine derivatives has been linked to enhanced antibacterial properties. In vitro studies indicated that compounds with similar structures showed significant activity against various bacterial strains, suggesting that the fluorinated piperidine enhances bioactivity by improving drug-target interactions .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/ml
Escherichia coli1.0 µg/ml

3. Anticancer Potential

The compound's ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis, has been explored. Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers, highlighting the potential of pyridine derivatives as anticancer agents .

Case Study 1: Neuronal Disorders

A study focused on a series of nNOS inhibitors based on the pyridine scaffold demonstrated that the incorporation of the difluoropiperidinyl group significantly improved permeability across the blood-brain barrier (BBB), which is crucial for treating neurological disorders . The compound exhibited excellent pharmacokinetic properties, making it a candidate for further development in treating conditions such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

In another study, derivatives similar to this compound were evaluated for their antibacterial activity against biofilms formed by Streptococcus pneumoniae. The results indicated that certain compounds could inhibit biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties .

Q & A

Q. What are the common synthetic routes for introducing the 4,4-difluoropiperidinyl group to the pyridine core?

The synthesis typically involves coupling 3,5-dibromopyridine with 4,4-difluoropiperidine via Buchwald-Hartwig amination or Ullmann-type reactions. Key parameters include:

  • Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos or BINAP .
  • Solvents : Toluene or DMF at elevated temperatures (80–120°C) for 12–48 hours .
  • Characterization : Confirm regioselectivity using 1H^{1}\text{H} NMR (pyridyl protons at δ 8.2–8.8 ppm) and 19F^{19}\text{F} NMR (diffuoropiperidinyl signals at δ -75 to -85 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC/GC-MS : Monitor purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Elemental analysis : Verify C, H, N, and Br content within ±0.4% of theoretical values .
  • NMR spectroscopy : Integration ratios (e.g., pyridyl vs. piperidinyl protons) ensure correct stoichiometry .

Q. What safety protocols are essential for handling this brominated compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Storage : Airtight containers at ambient temperature; avoid exposure to moisture or strong acids (risk of HF release from difluoro groups) .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling efficiency in C–N bond formation?

The electron-withdrawing difluoropiperidinyl group activates the pyridine ring for nucleophilic substitution but introduces steric hindrance. Comparative studies show:

  • Suzuki coupling limitations : Bulky boronic acids may underperform due to hindered transmetalation (yields <50%).
  • Optimized Buchwald-Hartwig conditions : Pd₂(dba)₃ with DavePhos ligand in dioxane at 100°C improves yields to >75% by mitigating steric effects .
  • Contradictory data : Discrepancies in literature often stem from ligand selection (e.g., Xantphos vs. RuPhos) or bromide leaving group reactivity .

Q. How can researchers resolve discrepancies between crystallographic data and computational models?

  • Single-crystal XRD : Provides definitive bond lengths/angles (e.g., C–Br bond ≈ 1.90 Å; C–N bond ≈ 1.35 Å). Compare with DFT (B3LYP/6-31G*) to identify packing effects .
  • Dihedral angle analysis : Discrepancies >5° between experimental and computational values suggest crystal lattice distortions .

Q. What strategies address low yields in multi-step functionalization of the pyridine core?

  • Sequential coupling : Prioritize bromine substitution at C-3 before introducing the difluoropiperidinyl group at C-5 to avoid competing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity in halogenated intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of the bromine substituent?

  • Solvent polarity effects : Polar aprotic solvents (DMF) enhance oxidative addition in Pd-catalyzed reactions, while non-polar solvents (toluene) favor π-π stacking, altering reactivity .
  • Leaving group competition : In mixed-halogen systems (e.g., Br vs. Cl), the larger bromine atom is preferentially replaced, but steric bulk from the difluoropiperidinyl group can invert this trend .

Q. How should researchers interpret variability in NMR chemical shifts for the difluoropiperidinyl group?

  • Solvent dependency : 19F^{19}\text{F} NMR shifts vary by ±5 ppm in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding .
  • Conformational flexibility : Chair vs. boat conformations of the piperidine ring cause splitting in 1H^{1}\text{H} NMR signals (δ 2.5–3.5 ppm) .

Methodological Recommendations

  • Reaction optimization : Use design of experiments (DoE) to screen Pd catalysts, ligands, and temperatures .
  • Crystallization : Grow single crystals in ethyl acetate/hexane mixtures for XRD analysis .
  • Safety documentation : Refer to GHS hazard codes (H302, H315, H319) and SDS protocols for spill management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

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